3-(4-Nitrophenyl)furan-2-carbaldehyde
Description
5-(4-Nitrophenyl)furan-2-carbaldehyde (CAS 425645-31-4) is a nitroaromatic furan derivative with a carbaldehyde group at the 2-position of the furan ring and a 4-nitrophenyl substituent at the 5-position (IUPAC numbering). This compound is synthesized via diazotization of the corresponding amine followed by coupling with furfural . It is a crystalline solid under normal conditions and serves as a versatile intermediate in organic synthesis, particularly for constructing hydrazones, Schiff bases, and heterocyclic frameworks . Its electron-withdrawing nitro group enhances the electrophilicity of the aldehyde moiety, making it reactive in condensation reactions . Thermodynamic studies have characterized its sublimation, combustion, and formation enthalpies, which are critical for optimizing industrial processes .
Properties
CAS No. |
66369-58-2 |
|---|---|
Molecular Formula |
C11H7NO4 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
3-(4-nitrophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H7NO4/c13-7-11-10(5-6-16-11)8-1-3-9(4-2-8)12(14)15/h1-7H |
InChI Key |
QJOIWBJNUQLUED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(OC=C2)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)furan-2-carbaldehyde typically involves the reaction of 4-nitrobenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as sodium ethoxide in ethanol, which facilitates the condensation reaction between the two aldehydes . The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: 3-(4-Nitrophenyl)furan-2-carboxylic acid.
Reduction: 3-(4-Aminophenyl)furan-2-carbaldehyde.
Substitution: 3-(4-Nitrophenyl)-5-bromofuran-2-carbaldehyde (bromination product).
Scientific Research Applications
3-(4-Nitrophenyl)furan-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential antibacterial and anticancer agents.
Materials Science: The compound can be used in the development of organic electronic materials due to its conjugated system and electron-withdrawing nitro group.
Biological Studies: It serves as a probe in studying enzyme-catalyzed reactions and as a precursor for fluorescent dyes.
Mechanism of Action
The biological activity of 3-(4-Nitrophenyl)furan-2-carbaldehyde is primarily due to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The furan ring and aldehyde group also contribute to its reactivity and ability to form covalent bonds with biomolecules.
Comparison with Similar Compounds
The structural and functional similarities of 5-(4-nitrophenyl)furan-2-carbaldehyde lie primarily with its positional isomers: 5-(2-nitrophenyl)furan-2-carbaldehyde (ortho-nitro) and 5-(3-nitrophenyl)furan-2-carbaldehyde (meta-nitro). Additional analogs include derivatives with substituents on the phenyl ring, such as methyl or oxymethyl groups (e.g., 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde) . Below is a detailed comparison:
Structural and Electronic Properties
- Nitro Group Position: The para-nitro group in 5-(4-nitrophenyl)furan-2-carbaldehyde creates a linear, symmetric structure, enhancing crystallinity and intermolecular interactions compared to the ortho and meta isomers. This symmetry contributes to higher melting points and lower solubility in non-polar solvents . The meta-nitro isomer exhibits reduced symmetry, leading to weaker intermolecular forces and lower melting points. The ortho-nitro isomer experiences steric hindrance between the nitro group and furan ring, distorting the planar structure and reducing stability .
Electronic Effects :
- The para-nitro group exerts a strong electron-withdrawing effect via resonance, increasing the electrophilicity of the aldehyde group. This enhances reactivity in nucleophilic additions (e.g., Schiff base formation) compared to meta- and ortho-substituted analogs .
- Substituents like methyl or oxymethyl on the phenyl ring (e.g., 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde) introduce steric and electronic modifications, altering reactivity and thermodynamic stability .
Thermodynamic Properties
Key thermodynamic parameters for the isomers are summarized below:
Table 1: Thermodynamic Properties of 5-(Nitrophenyl)furan-2-carbaldehyde Isomers
- The para isomer exhibits the highest standard molar combustion enthalpy (∆cH°m) and formation enthalpy (∆fH°m), indicating greater thermodynamic stability due to symmetry and resonance stabilization .
- Sublimation enthalpies (ΔsubH°) decrease in the order para > meta > ortho, reflecting weaker crystal lattice interactions in asymmetric isomers .
Table 2: Reaction Yields and Conditions for Derivatives
- The para-nitro derivative achieves near-quantitative yields (98%) in hydrazide synthesis due to its high electrophilicity .
- Catalytic methods (e.g., Fe₂O₃@SiO₂/In₂O₃) improve yields and reaction rates for meta-nitro analogs by facilitating dehydration .
- Methyl-substituted derivatives show altered combustion energies, with 5-(2-methyl-4-nitrophenyl)furan-2-carbaldehyde exhibiting ∆cH°m = -3685 ± 14 kJ/mol , highlighting substituent effects on energy release.
Practical Implications
- Drug Development : The para isomer’s reactivity makes it a preferred scaffold for bioactive Schiff bases, such as antimicrobial or antitumor agents .
- Materials Science : Thermodynamic data guide purification (e.g., sublimation temperatures) and storage conditions .
- Catalysis : Asymmetric isomers (ortho/meta) are less efficient in catalytic reactions but may offer unique regioselectivity in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
